molecular formula C6H15Cl2N B2526944 N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride CAS No. 15512-81-9

N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride

Cat. No. B2526944
CAS RN: 15512-81-9
M. Wt: 172.09
InChI Key: LXARWMYOCCWJQI-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-methylpropan-2-amine hydrochloride is a compound that can be associated with a class of chemicals known as nitrogen mustards, which are known for their alkylating properties and have been studied for their therapeutic effects in neoplastic diseases of the hemopoietic system . These compounds undergo transformations in aqueous solutions, which can be crucial for their biological activity.

Synthesis Analysis

The synthesis of related compounds often involves reactions

Scientific Research Applications

Degradation and Environmental Fate

N-(2-Chloroethyl)-N-methylpropan-2-amine hydrochloride's degradation products and their environmental fate have been a significant focus, especially concerning chemical warfare agent (CWA) degradation. Research indicates that CWAs, including nitrogen mustards to which N-(2-Chloroethyl)-N-methylpropan-2-amine hydrochloride belongs, undergo various degradation processes such as hydrolysis, microbial degradation, oxidation, and photolysis. These processes yield degradation products of varying persistence and toxicity, emphasizing the need for comprehensive environmental and occupational health assessments to manage their impact effectively (Munro et al., 1999).

Advanced Oxidation Processes for Hazardous Compounds

Advanced oxidation processes (AOPs) have emerged as effective methods for degrading nitrogen-containing hazardous compounds, including those related to N-(2-Chloroethyl)-N-methylpropan-2-amine hydrochloride. AOPs facilitate the mineralization of recalcitrant compounds, improving the efficacy of treatment schemes for contaminated water. This research underscores the global concern over toxic and hazardous nitrogen-containing compounds in water and the development of technologies focusing on their degradation. Ozone, Fenton processes, and hybrid methods optimized for specific effluents show promise for efficiently degrading such compounds (Bhat & Gogate, 2021).

Synthesis and Structural Properties of Derivatives

The synthesis and investigation of novel substituted compounds derived from reactions involving chloroethylated amines have been explored, providing insights into potential applications in materials science and organic chemistry. For instance, the reaction of chloral with substituted anilines, leading to the formation of various intermediates and final products like substituted thiazolidin-4-ones, showcases the versatility of chloroethylated compounds in synthesizing novel materials with potential utility across diverse fields (Issac & Tierney, 1996).

Removal by Amine-Functionalized Sorbents

Research into amine-functionalized sorbents for removing persistent and toxic compounds from water highlights the role of N-(2-Chloroethyl)-N-methylpropan-2-amine hydrochloride in developing environmental remediation strategies. These sorbents rely on electrostatic interactions, hydrophobic interactions, and sorbent morphology to effectively remove contaminants, including perfluoroalkyl and polyfluoroalkyl substances (PFAS), from municipal water and wastewater. The design of next-generation sorbents, considering these factors, could yield highly efficient degradation and removal processes for recalcitrant compounds (Ateia et al., 2019).

Mechanism of Action

Target of Action

N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride, also known as Chlormethine or Mechlorethamine, is an alkylating agent . It primarily targets DNA, specifically the N7 nitrogen on the DNA base guanine . It is used in the treatment of various types of cancers, including Hodgkin’s disease and lymphomas .

Mode of Action

The compound works by binding to DNA, crosslinking two strands, and preventing cell duplication . This interaction with its targets results in the disruption of DNA replication and transcription, leading to cell death . The compound readily passes the blood-brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways . It also releases Nitric Oxide (NO), which may be a significant pathway for its activity . The release of NO has been probed through fluorescence and the traditional Griess reagent assay .

Pharmacokinetics

Similar compounds like chlormethine have a biological half-life of less than 1 minute and are excreted 50% through the kidneys .

Result of Action

The result of the compound’s action is the disruption of DNA replication and transcription, leading to cell death . It is selectively more toxic to certain cancer cells and can arrest the cell cycle in the G2/M-phase .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as hypoxic conditions . Even under such conditions, the compound remains active . .

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N-(2-chloroethyl)-N-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClN.ClH/c1-6(2)8(3)5-4-7;/h6H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBGWCNBMRFKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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